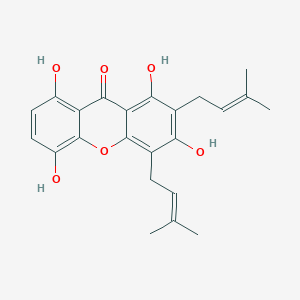

Gartanin

Beschreibung

This compound is a natural product found in Garcinia anomala, Maclura tinctoria, and other organisms with data available.

Eigenschaften

IUPAC Name |

1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXQLGQIDIPMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187024 | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33390-42-0 | |

| Record name | Gartanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Extraction, and Analytical Methodologies for Gartanin

Advanced Extraction Techniques for Gartanin from Natural Sources

The initial step in obtaining this compound from its natural matrices, such as mangosteen pericarp, involves various extraction techniques aimed at maximizing yield and purity.

Solvent extraction is a widely employed technique for isolating this compound from natural plant materials. Maceration, a conventional solvent extraction method, has been successfully used to extract secondary metabolites, including this compound, from the pericarp of Garcinia mangostana Linn. This typically involves soaking the dried plant material in a solvent, such as 70% alcohol (ethanol), followed by filtration and concentration of the filtrate to obtain a thick extract nih.govresearchgate.netoamjms.eunih.gov.

Pressurized Hot Water Extraction (PHWE) is recognized as an innovative "green" extraction technique that utilizes water at elevated temperatures (typically between 100°C and 374°C) and pressures as the extraction solvent mdpi.commdpi.com. Under these conditions, the dielectric constant of water decreases, which enhances its ability to extract less polar compounds, thereby increasing extraction efficiency mdpi.commdpi.com.

Studies evaluating the efficacy of PHWE for this compound extraction from mangosteen pericarp have demonstrated a strong temperature-dependent effect on its yield. This compound was notably detected and yielded in significant amounts at extraction temperatures of 100°C and 120°C. In contrast, this compound was often undetected at lower PHWE temperatures (60°C to 80°C) mdpi.commdpi.comresearchgate.net. This highlights that higher temperatures within the PHWE range are crucial for the efficient extraction of this compound. The efficiency of PHWE is also influenced by other factors such as flow rate, solvent system, and particle size mdpi.comresearchgate.net.

Solvent Extraction Methods

Chromatographic Separation and Purification of this compound

Following initial extraction, crude extracts contain a mixture of compounds, necessitating further separation and purification steps to isolate this compound in a pure form. Chromatographic techniques are fundamental to this process.

Vacuum Liquid Chromatography (VLC) is a preparatory chromatographic technique widely employed for the initial separation of compounds from complex natural extracts. In the isolation of this compound, VLC is utilized to fractionate the crude extract into simpler subfractions based on polarity nih.govresearchgate.netoamjms.eunih.govoamjms.eu. Silica gel is commonly used as the stationary phase in VLC. The elution process typically involves a gradient polarity solvent system, starting with non-polar solvents and gradually increasing in polarity. For instance, solvent steps may include n-hexane, followed by mixtures of n-hexane-EtOAc (ethyl acetate), EtOAc, and finally methanol nih.gov. This gradient elution allows for the separation of compounds with varying polarities, leading to fractions enriched in this compound. Calcium oxide (CaO) has also been investigated as an alternative stationary phase for VLC in the isolation of xanthones researchgate.net.

Radial Chromatography (RC) is often employed as a subsequent purification step after VLC to further refine the fractions and obtain a single, pure compound nih.govresearchgate.netoamjms.eunih.govoamjms.eujceionline.org. This technique is particularly useful for purifying subfractions that still contain multiple compounds after VLC. Similar to VLC, RC typically utilizes silica gel as the stationary phase. The mobile phase, such as n-hexane:EtOAc mixtures (e.g., 8:2 ratio), is carefully selected and monitored, often by Thin Layer Chromatography (TLC), to combine fractions exhibiting similar compound patterns, ultimately yielding a purified isolate nih.govjceionline.org.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the identification, quantification, and purity assessment of this compound. It offers high sensitivity, selectivity, precision, and accuracy for the analysis of xanthones in mangosteen extracts rasayanjournal.co.inmdpi.com.

HPLC Methodologies and Parameters:

Stationary Phase: Reverse-phase C-18 columns are commonly used for this compound analysis mdpi.comnih.govbibliomed.org. Specific examples include an Enduro C-18 reverse-phase column (250 mm x 4.6 mm) bibliomed.org.

Mobile Phase: Various mobile phase compositions and gradient programs have been developed. Examples include:

Acetonitrile:water containing 0.1% phosphoric acid (95:5) at a flow rate of 1.0 mL/min bibliomed.orgjapsonline.com.

A gradient program consisting of 2% acetic acid in water (eluent A) and 0.5% acetic acid in acetonitrile (eluent B), with changes in B concentration over time (e.g., 50–60% B over 20 min, 60–70% B over 35 min, 70–100% B over 5 min, followed by isocratic and re-equilibration steps) at a flow rate of 0.6 mL/min mdpi.com.

A 30-minute gradient of 65-90% methanol in 0.1% formic acid nih.gov.

Detection: this compound is typically monitored using UV detection, often at wavelengths such as 254 nm or 281 nm mdpi.comnih.gov. A Photo Diode Array (PDA) detector at 375 nm has also been reported bibliomed.org.

Quantification: Quantification of this compound is achieved by comparing the peak area of the sample to a calibration curve generated from this compound standards. Linear ranges for this compound standards have shown high correlation coefficients (R²) rasayanjournal.co.inmdpi.com. For instance, a linear range of 5, 10, 20, 40, and 80 ppm for this compound standard yielded a calibration curve of y = 0.0037x + 0.0011 with an R² of 0.9991 rasayanjournal.co.in. Another study reported an R² of 0.9918 for a concentration range of 80–200 µg/mL mdpi.com.

Retention Time: The retention time for this compound can vary depending on the specific HPLC method and column used, but reported values include approximately 5.290 minutes japsonline.com.

Detailed Research Findings (HPLC Quantification of this compound in Mangosteen Pericarp Extracts):

HPLC analysis has been used to determine the concentration of this compound in mangosteen pericarp extracts from various geographical locations. The results indicate variability in this compound content depending on the source.

| Location of Mangosteen Pericarp | This compound Concentration (%) |

| Bogor, West Java | 10.44 bibliomed.orgjapsonline.com |

| Purwakarta, West Java | 8.76 bibliomed.orgjapsonline.com |

| Subang, West Java | 8.08 bibliomed.orgjapsonline.com |

| Tasikmalaya, West Java | 17.28 bibliomed.orgjapsonline.com |

This data highlights that mangosteen pericarp from Tasikmalaya, West Java, exhibited the highest this compound content among the analyzed samples from these regions.

Radial Chromatography (RC)

Spectroscopic Characterization and Identification of this compound

The structural elucidation and identification of this compound are primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy researchgate.netnih.govmdpi.comcore.ac.uksemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise chemical structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.

¹H-NMR Spectroscopy: Characteristic proton signals for this compound have been reported from studies using different solvents and field strengths.

In DMSO-d₆ at 400 MHz, key signals include singlets at δH 12.15 (1H) and 11.16 (1H), and a doublet at 7.21 (1H, J = 8.7 Hz) mdpi.com.

In CDCl₃ at 300 MHz, signals include δ (ppm) 12.29 (1H, s, 1-OH), 11.20 (1H, s, 8-OH), 7.17 (1H, d, J = 9.0 Hz, H-6), and 6.60 (1H, d, J = 9.0 Hz, H-7) nih.gov.

¹³C-NMR Spectroscopy: The carbon skeleton of this compound is elucidated through ¹³C-NMR, often with DEPT experiments to differentiate carbon types.

In DMSO-d₆ at 100 MHz, characteristic carbon resonances include a carbonyl carbon at δC 183.9, and various aromatic and aliphatic carbons, including those from the prenyl side chains mdpi.com.

2D NMR Spectroscopy: For a comprehensive understanding of the connectivity and spatial arrangement of atoms, 2D NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized researchgate.netnih.govdoc-developpement-durable.org.

Mass Spectrometry (MS) Applications in this compound Identification

Mass spectrometry plays a crucial role in determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. This compound has been identified with an [M+H]⁺ ion at m/z 397 technosaurus.co.jp. LC-MS/MS systems, such as the Q-Trap 5500 triple quadrupole/ion trap mass spectrometer, are used for detailed analysis nih.gov. PubChem CID 5281633 provides experimental LC-MS data for this compound, showing a precursor m/z of 397.713 [M+H]⁺ with a prominent fragment at 342.094971 (100% intensity) nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Analysis

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound, providing a molecular fingerprint. FTIR analysis of this compound is typically performed within the wavenumber range of 650-4000 cm⁻¹ rasayanjournal.co.inresearchgate.net. Key absorption bands indicative of this compound include:

3414 cm⁻¹: Corresponding to O-H stretching vibrations, characteristic of hydroxyl groups rasayanjournal.co.inresearchgate.netresearchgate.netmdpi.com.

~1600-1617 cm⁻¹: Indicating C=O stretching, attributed to the carbonyl group within the xanthone structure rasayanjournal.co.inresearchgate.netresearchgate.net.

~2922-2961 cm⁻¹: Representing C-H stretching from aliphatic groups (CH₃ asymmetrical and CH₂ asymmetrical stretching) researchgate.netmdpi.comdergipark.org.tr.

~1283 cm⁻¹: Associated with O-H bending vibrations researchgate.netdergipark.org.tr.

The presence of C=C and C-H aromatic functional groups also confirms the presence of this compound rasayanjournal.co.inresearchgate.netresearchgate.net.

UV-Visible Spectroscopy for this compound Analysis

UV-Visible spectroscopy is used for the characterization and detection of this compound, particularly in HPLC systems where UV detectors are common. HPLC systems often employ a UV detector set at 375 nm for this compound analysis rasayanjournal.co.inbibliomed.orgresearchgate.netjapsonline.com. While specific λmax values for pure this compound were not explicitly detailed in all sources, related xanthone compounds exhibit characteristic absorption bands. For instance, a xanthone skeleton can show absorption bands at λmax 350, 287, and 247 nm mdpi.com. Studies also indicate that this compound standards are analyzed using UV spectroscopy in the 200-400 nm range .

Quantitative Determination and Validation of this compound in Complex Matrices

The accurate quantitative determination of this compound in complex matrices, such as mangosteen pericarp extracts, is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose rasayanjournal.co.inresearchgate.netbibliomed.orgresearchgate.netjapsonline.comnih.gov. An alternative quantitative approach involves FTIR spectroscopy combined with chemometric methods like Partial Least Squares (PLS) rasayanjournal.co.inresearchgate.netresearchgate.netmdpi.comdergipark.org.trjapsonline.com. Liquid Chromatography with Photodiode Array (LC-PDA) detection is also utilized for quantitative analysis nih.gov.

Typical HPLC conditions for this compound quantification involve an Enduro C-18 reverse-phase column (250 mm x 4.6 mm) with a Photo Diode Array detector set at 375 nm. The mobile phase often consists of acetonitrile:water containing 0.1% phosphoric acid in a 95:5 ratio, delivered at a flow rate of 1.0 mL/min bibliomed.orgresearchgate.netjapsonline.com. Sample preparation for HPLC usually involves dissolving the mangosteen pericarp extract in methanol, followed by sonication and filtration rasayanjournal.co.in. Solid-phase extraction (SPE) can be employed for sample pre-treatment to enhance purification researchgate.net.

The concentration of this compound can vary depending on the origin of the mangosteen pericarp. For example, reported concentrations in mangosteen pericarp extracts from different regions in West Java, Indonesia, include:

Subang: 2-4 ppm rasayanjournal.co.in or 8.08% bibliomed.orgresearchgate.netjapsonline.com.

Tasikmalaya: 2-7 ppm rasayanjournal.co.in or 17.28% bibliomed.orgresearchgate.netjapsonline.com.

Bogor: 10.44% bibliomed.orgresearchgate.netjapsonline.com.

Purwakarta: 8.76% bibliomed.orgresearchgate.netjapsonline.com.

Table 1: this compound Concentrations in Mangosteen Pericarp Extracts from Various Regions

| Region | This compound Concentration (ppm) rasayanjournal.co.in | This compound Concentration (wt/wt%) bibliomed.orgresearchgate.netjapsonline.com |

| Subang | 2-4 | 8.08 |

| Tasikmalaya | 2-7 | 17.28 |

| Bogor | - | 10.44 |

| Purwakarta | - | 8.76 |

Analytical Method Validation Parameters for this compound (Linearity, LOD, LOQ, Precision, Accuracy)

Analytical methods for this compound quantification are rigorously validated to ensure their reliability, adhering to parameters such as linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and accuracy bibliomed.orgresearchgate.netjapsonline.comakjournals.com.

Linearity: For HPLC analysis, the linearity of this compound standard solutions has been established. A linear range for this compound standard from 5 to 80 ppm showed a calibration curve of y = 0.0037x + 0.0011 with a coefficient of determination (R²) of 0.9991 rasayanjournal.co.in. Another study used this compound standard concentrations of 10, 20, and 40 ppm for linearity assessment . The correlation coefficient (R) for this compound was reported as 0.999, indicating excellent linearity bibliomed.orgresearchgate.netjapsonline.com. An R² value greater than 0.99 is generally considered indicative of an accurate calibration model rasayanjournal.co.in. LC-PDA methods have also demonstrated a good linear relationship over two orders of magnitude nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ values are critical for assessing the sensitivity of an analytical method. These are statistically derived from the calibration curve, typically based on the signal-to-noise ratio . For this compound, reported LOD and LOQ values are 0.02 and 0.08, respectively scispace.com.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

In HPLC, the coefficient of variation for the retention time of this compound was found to be 0.393% .

For LC-PDA, the relative standard deviation (RSD) was reported to be ≤ 4.6% nih.gov.

When using FTIR spectroscopy combined with PLS, high R² values (e.g., 0.9952 for calibration) and low Root Mean Square Error of Calibration (RMSEC) (0.00789%) and Root Mean Square Error of Prediction (RMSEP) (0.0519%) values indicate high precision mdpi.com.

Accuracy: Accuracy is the closeness of agreement between a test result and the accepted reference value.

The recovery value for this compound in HPLC validation studies was reported as 101.48% bibliomed.orgresearchgate.netjapsonline.com.

For LC-PDA, recovery rates ranged from 96.58% to 113.45% nih.gov.

Similar to precision, high R² and low RMSEC/RMSEP values in FTIR-PLS models are indicative of high accuracy in this compound quantification rasayanjournal.co.inresearchgate.netmdpi.com.

Chemometric Analysis in this compound Quantification

The quantification of this compound, particularly in complex natural matrices such as mangosteen (Garcinia mangostana L.) pericarp extracts, often benefits from the application of chemometric analysis due to its ability to process multivariate data and enhance analytical efficiency. This approach integrates analytical techniques with statistical and mathematical methods to extract meaningful information from chemical data.

Analytical Methodologies Coupled with Chemometrics

Fourier Transform Infrared (FTIR) spectroscopy has emerged as a prominent analytical technique for the rapid and non-destructive quantification of this compound when combined with chemometric methods. This combination offers a simpler and more cost-effective alternative to traditional, more complex methods like High-Performance Liquid Chromatography (HPLC) for routine analysis wikipedia.org. FTIR spectroscopy allows for the identification of functional groups characteristic of this compound, such as -OH stretching and C=O stretching around 1600 cm⁻¹, which are crucial for its quantification nih.gov.

Studies have demonstrated the successful application of FTIR spectroscopy in conjunction with multivariate calibration techniques, specifically Partial Least Square (PLS) and Principal Component Regression (PCR), for the quantitative analysis of this compound in mangosteen pericarp extracts nih.govnih.govthegoodscentscompany.com. These chemometric models establish a correlation between the FTIR spectral data (predictor variables, e.g., absorbance at specific wavenumbers) and the this compound concentration (dependent variable), typically determined by a reference method like HPLC nih.govnih.govthegoodscentscompany.com.

Detailed Research Findings

Research has provided compelling evidence for the accuracy and precision of chemometric models in quantifying this compound. For instance, a study comparing FTIR with HPLC for this compound quantification in mangosteen pericarp extracts from different regions reported high coefficients of determination (R²) and low Root Mean Square Error of Calibration (RMSEC) values nih.gov. The R² values were 0.988 for samples from Subang and 0.981 for samples from Tasikmalaya, with corresponding RMSEC values of 0.0003192 and 0.0002151, respectively nih.gov. These high R² values and low RMSEC values indicate the strong correlation and accuracy of the FTIR-PLS method in predicting this compound content nih.gov.

Another comprehensive study highlighted that FTIR spectra, particularly when processed using second derivatives within the wavenumber range of 3700–663 cm⁻¹, provided highly reliable models for this compound quantification nih.govthegoodscentscompany.com. Both PLS and PCR models exhibited a coefficient of determination (R²) greater than 0.99 in both calibration and validation phases, coupled with minimal RMSEC and Root Mean Square Error of Prediction (RMSEP) values, further underscoring the accuracy and precision of these chemometric approaches nih.govthegoodscentscompany.com.

The linearity of the this compound standard curve, crucial for accurate quantification, has also been established. For example, a linear range for this compound standards from 5 to 80 ppm showed a calibration curve of y = 0.0037x + 0.0011 with an R² of 0.9991, demonstrating excellent linearity nih.gov.

These findings collectively suggest that chemometric analysis, particularly when integrated with FTIR spectroscopy, offers a robust, accurate, and efficient methodology for the quantification of this compound in complex natural product samples, serving as a viable alternative to more resource-intensive chromatographic techniques wikipedia.org.

Data Tables

Table 1: Performance Metrics of FTIR-PLS for this compound Quantification in Mangosteen Pericarp Extracts nih.gov

| Region | R² (Coefficient of Determination) | RMSEC (Root Mean Square Error of Calibration) |

| Subang | 0.988 | 0.0003192 |

| Tasikmalaya | 0.981 | 0.0002151 |

Table 2: Linearity of this compound Standard Calibration Curve nih.gov

| Parameter | Value |

| Linear Range (ppm) | 5 - 80 |

| Calibration Equation (y=mx+c) | y = 0.0037x + 0.0011 |

| R² (Coefficient of Determination) | 0.9991 |

Biosynthesis and Chemical Synthesis of Gartanin and Its Derivatives

Biosynthetic Pathways of Xanthones in Plants

The biosynthesis of xanthones in higher plants is generally understood to be of mixed shikimate-acetate origin nih.govmdpi.com. This process involves the convergence of precursors from two fundamental metabolic pathways: the shikimate pathway and the acetate pathway mdpi.comnih.gov. The two aromatic rings of the xanthone basic skeleton are designated based on their biosynthetic origins in higher plants, with the A-ring being acetate-derived (carbons 1–4) and the B-ring originating from the shikimate pathway (carbons 5–8) nih.govfrontiersin.org.

Shikimate Pathway Involvement in Xanthone Biosynthesis

The shikimate pathway plays a crucial role in xanthone biosynthesis by linking carbohydrate metabolism to the synthesis of aromatic compounds mdpi.comfrontiersin.org. Precursor compounds such as phosphoenolpyruvate from glycolysis and erythrose 4-phosphate from the pentose phosphate pathway are utilized in the synthesis of shikimate frontiersin.org. Shikimate (PubChem CID: 8742) and L-phenylalanine (PubChem CID: 6140) are supplied by the shikimate pathway to produce benzophenone intermediates, particularly 2,3′,4,6-tetrahydroxybenzophenone (2,3′,4,6-tetraHBP), which serves as a central intermediate for xanthone biosynthesis in plants mdpi.comnih.govfrontiersin.org. This pathway occurs in both green and non-green plastids mdpi.com.

Acetate Pathway Contribution to Xanthone Biosynthesis

The acetate pathway, also known as the polyketide pathway, contributes to the biosynthesis of xanthones, specifically forming the A-ring of the xanthone nucleus mdpi.comnih.govmdpi.com. In plants, the acetate pathway originates in the endoplasmic reticulum mdpi.comnih.gov. For instance, in Gentiana lutea, 3-hydroxybenzoic acid, derived from phenylalanine, is coupled with three acetate units to form a polyketide, which is then incorporated into the xanthone structure mdpi.com. Acetate (PubChem CID: 175) is a common building block for biosynthesis, including fatty acids nih.gov.

Phenylalanine-Dependent and -Independent Routes in Gartanin Biosynthesis

Xanthone biosynthesis can proceed via either L-phenylalanine-dependent or L-phenylalanine-independent pathways mdpi.comnih.govfrontiersin.org. Both routes ultimately lead to the central intermediate, 2,3′,4,6-tetrahydroxybenzophenone mdpi.comnih.gov.

In the L-phenylalanine-dependent pathway, shikimate forms L-phenylalanine (PubChem CID: 6140) through a series of reactions occurring in both plastids and the cytosol mdpi.com. This route is observed in plants like Hypericum androsaemum, Garcinia mangostana, and Garcinia lutea mdpi.com. For example, Hypericum sampsonii primarily utilizes benzoic acid from L-phenylalanine to produce the benzophenone intermediate frontiersin.org. The biological synthesis of prenylated xanthones like rubraxanthone also occurs through the shikimate pathway with L-phenylalanine as the precursor researcher.life.

Conversely, the L-phenylalanine-independent pathway is evidenced in plants such as Swertia chirata, Centaurium erythraea, and Hoppea fastigiata mdpi.com. In the Gentianaceae family, 3-hydroxybenzoic acid is formed directly from shikimate, subsequently leading to 3-hydroxybenzoyl-CoA and then 2,4,5′,6-tetrahydroxybenzophenone frontiersin.org. Following the formation of the benzophenone intermediate, a regioselective oxidative intramolecular coupling occurs to form the xanthone ring structures, such as 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which are core precursors for many xanthones nih.govfrontiersin.org. This compound, as a prenylated xanthone, is derived from these biosynthetic processes frontiersin.orgtandfonline.com.

Chemical Synthesis Methodologies for this compound

This compound can be synthesized through chemical pathways tandfonline.com. Several synthetic procedures for active xanthones and their analogs have been developed to gain insights into structure-activity relationships nih.govnih.gov.

Novel Synthetic Approaches for this compound Derivatives

Novel synthetic approaches for this compound derivatives have been explored. One reported method for the synthesis of this compound involves the reaction of 2,3,6-trimethoxybenzoic acid and phloroglucinol in the presence of P2O5 and MeSO3H, yielding 1,3-dihydroxy-5,8-dimethoxyxanthone nih.govresearchgate.net. Subsequent 3-methylbut-2-enylation and methylation steps lead to a mixture of mono- and di-(3-methylbut-2-enyl)xanthones researchgate.net. Demethylation of specific xanthone intermediates, such as xanthone 2 with hot aqueous morpholine, can yield this compound and its 5-O-methylether researchgate.net. Research also discusses the application of new methodologies for synthesizing prenylated derivatives, including those for bioactive natural prenylated xanthones like α-mangostin researchgate.net.

Microwave Irradiation in this compound Synthesis

Microwave irradiation has emerged as a valuable tool in chemical synthesis, offering benefits such as accelerated reaction rates, higher yields, and increased product purity ajchem-a.com. It can significantly reduce reaction times for numerous synthetically useful chemical transformations ajchem-a.com. A new solvent-free methodology utilizing microwave irradiation has been proposed for obtaining aromatic compounds with a tetrahydropyran cycle, which is relevant to the synthesis of xanthone derivatives researchgate.netresearchgate.netmdpi.com. Microwave-assisted synthesis allows for heating solvents to temperatures significantly above their boiling points, contributing to substantial rate enhancements cem.com. This technique is increasingly applied in the pharmaceutical industry for developing compounds in the lead optimization phase of drug discovery ajchem-a.com.

Pharmacological Activities and Molecular Mechanisms of Gartanin

Anticancer Activities of Gartanin

This compound has demonstrated significant anticancer properties across numerous cancer cell lines, including those derived from bladder, breast, prostate, colon, sarcoma, glioma, melanoma, and leukemia nih.gov. Its effects include the suppression of proliferation, induction of cell cycle arrest and apoptosis, and inhibition of migration and metastasis nih.govnih.govchemfaces.comspandidos-publications.comresearchgate.net.

Cell Cycle Arrest Induction by this compound

This compound effectively induces cell cycle arrest in various cancer cells. In human glioma T98G cells, this compound at low micromolar concentrations leads to G1 phase cell cycle arrest nih.govchemfaces.comresearchgate.net. This arrest is accompanied by a decreased expression of the G1 cell cycle regulatory protein cyclin D1 and an increased expression of the cyclin-dependent kinase inhibitor p27Kip1 nih.govchemfaces.comresearchgate.net. Furthermore, this anti-proliferation effect in T98G cells is linked to autophagy, which is regulated by the PI3K/Akt/mTOR signaling pathway nih.govchemfaces.comresearchgate.net.

Apoptosis Induction by this compound

This compound is a potent inducer of apoptosis in various cancer cell lines. In hepatocellular carcinoma (HCC) cells, this compound activates both extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspases-8, -9, and -3 spandidos-publications.combocsci.com. It also enhances the expression of the pro-apoptotic protein Bax spandidos-publications.com. In bladder cancer cell lines (T24 and RT4), this compound downregulates Bcl-2 expression and activates the p53 pathway, leading to apoptosis induction nih.govnih.gov. In prostate cancer cells, this compound treatment (5-30 mM) induces apoptosis, along with endoplasmic reticulum (ER) stress, by increasing levels of PERK, IRE1, GRP78, and CHOP caldic.com. While this compound can induce autophagy, this autophagic response often protects against eventual cell death, and this compound-mediated apoptotic cell death can be potentiated by autophagy inhibitors chemfaces.comspandidos-publications.com.

Inhibition of Cell Proliferation and Viability

This compound significantly suppresses the proliferation and viability of cancer cells in a dose- and time-dependent manner nih.govresearchgate.net. For instance, in T98G glioma cells, this compound at 10 µM for 24 hours resulted in a 46.5% inhibition rate of cell viability, with an IC50 of 10.8 µM nih.govresearchgate.net. Importantly, this effect is often tumor-specific, as this compound shows significantly lower cytotoxicity in normal cells (e.g., IC50 of 54.2 µM in normal mouse neuron HT22 cells) nih.govresearchgate.net. This compound also inhibits colony formation in T98G glioma cells nih.govresearchgate.net. In prostate cancer 22Rv1 and LNCaP cells, this compound reduces viability and proliferation with IC50 values of 14.9 µM and 15.3 µM, respectively researchgate.netmdpi.comresearchgate.net. It also inhibits the growth of bladder cancer cells (T24, UM-UC-3, HT-1376, and TCCSUP) with IC50 values ranging from 4.1 to 18.1 µM caymanchem.com.

Here is a summary of this compound's inhibitory concentrations (IC50) in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

| T98G Glioma | 10.8 | nih.govresearchgate.net |

| 22Rv1 Prostate Cancer | 14.9 | mdpi.comresearchgate.net |

| LNCaP Prostate Cancer | 15.3 | mdpi.comresearchgate.net |

| T24 Bladder Cancer | 4.1 | caymanchem.com |

| UM-UC-3 Bladder Cancer | 18.1 | caymanchem.com |

| HT-1376 Bladder Cancer | 18.1 | caymanchem.com |

| TCCSUP Bladder Cancer | 18.1 | caymanchem.com |

Anti-migration Effects and Metastasis Suppression

This compound significantly suppresses the migration and colony formation of malignant glioma cells nih.govresearchgate.net. This anti-migration effect is primarily attributed to the down-regulation of matrix metalloproteinases (MMP)-2 and MMP-9 activities nih.govchemfaces.comresearchgate.net. In T98G glioma cells, this compound treatment significantly suppressed the secretion and activity of MMP-2 and MMP-9, reducing MMP-2 activity by 27.5% (at 3 µM) and 71.5% (at 10 µM), and MMP-9 activity by 22.5% (at 3 µM) and 75.0% (at 10 µM) nih.gov.

Modulation of Specific Cancer Cell Lines (e.g., Prostate Cancer, Glioma, Bladder Cancer, HCC)

This compound demonstrates specific modulatory effects on several cancer cell lines:

Prostate Cancer: this compound is a potent growth inhibitor for prostate cancer cell lines, including PC3 and 22Rv1 nih.govcaymanchem.com. It interacts with the androgen receptor (AR), leading to its degradation through the unfolded protein response and endoplasmic reticulum stress pathway nih.govcaldic.comresearchgate.net. This compound also increases the protein levels of FBXW2, a tumor suppressor, in 22Rv1 and PC3 cells nih.gov.

Glioma: this compound suppresses proliferation, migration, and colony formation in T98G glioma cells in a time- and concentration-dependent manner nih.govchemfaces.comresearchgate.net. It induces G1 phase cell cycle arrest by inhibiting cyclin D1 and increasing p27Kip1 expression nih.govchemfaces.comresearchgate.net. The anti-migration effect is linked to the suppression of MMP-2/-9 activity nih.govchemfaces.comresearchgate.net.

Bladder Cancer: this compound inhibits the growth of human urinary bladder cancer cell lines, including T24, RT4, UM-UC-3, HT-1376, and TCCSUP nih.govnih.govcaymanchem.comresearchgate.net. It induces both apoptosis and autophagy in these cells, partly by inhibiting the mTOR pathway and downregulating Bcl-2 while upregulating p53, PUMA, and Bax nih.govnih.govresearchgate.net.

Hepatocellular Carcinoma (HCC): this compound exerts cytotoxic effects on HCC cells (e.g., Hep3B, HepG2, Huh7) by inducing both extrinsic and intrinsic apoptotic pathways, characterized by caspase-8, -9, and -3 activation spandidos-publications.combocsci.com. It also induces autophagy in HCC cells, which can be a protective response, as autophagy inhibitors can potentiate this compound-induced apoptosis chemfaces.comspandidos-publications.com.

Molecular Mechanisms of this compound's Anticancer Action

The anticancer effects of this compound are mediated by its modulation of several critical molecular pathways:

PI3K/Akt/mTOR Pathway Inhibition: this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for modulating autophagy and cell proliferation nih.govchemfaces.commedchemexpress.comnih.govcaldic.com. This inhibition leads to the down-regulation of downstream targets like p70S6 and 4E-BP1, thereby inducing autophagy nih.govnih.govresearchgate.net.

MAPK Signaling Pathway Modulation: this compound suppresses the MAPK signaling pathway, which is involved in the reduced expression and activity of MMP-2 and MMP-9, contributing to its anti-migration effects nih.govchemfaces.comresearchgate.net.

NEDDylation Inhibition: this compound acts as a novel NEDDylation inhibitor, removing NEDD8 from Ubc12 and Cullin-1. This action alters the cellular repertoire of specific SCF ubiquitin ligases, including Skp2 and FBXW2, leading to cell growth inhibition and autophagy induction nih.gov.

Androgen Receptor (AR) Degradation: In prostate cancer, this compound promotes the degradation of the androgen receptor, a key target in prostate cancer progression, through the unfolded protein response and endoplasmic reticulum stress pathway nih.govcaldic.comresearchgate.net.

JNK Activation: this compound induces autophagy through the activation of the JNK pathway, which can also influence the phosphorylation of Bcl-2 chemfaces.comspandidos-publications.com.

p53 Pathway Activation: In bladder cancer cells, this compound activates the p53 pathway, contributing to apoptosis induction nih.govnih.gov.

Regulation of Key Signaling Pathways

This compound's pharmacological activities are underpinned by its capacity to modulate several critical signaling pathways that are often dysregulated in various pathological conditions, including cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade involved in fundamental cellular processes such as cell growth, proliferation, survival, protein synthesis, and metabolism. uantwerpen.befrontiersin.org Aberrant activation of this pathway is frequently observed in human cancers, contributing to malignant phenotypes. frontiersin.org

This compound has been consistently shown to inhibit the PI3K/Akt/mTOR signaling pathway. Studies in T98G human glioma cells demonstrated that this compound treatment resulted in a significant, time-dependent inhibition of key components of this pathway, including phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). guidetopharmacology.orgguidetopharmacology.orgciteab.comuniprot.org This inhibition is crucial for this compound's anti-proliferative effects and its ability to induce autophagy. hznu.edu.cnnih.govguidetopharmacology.orgmdpi.comguidetopharmacology.orguniprot.orgnih.govciteab.com Furthermore, in human urinary bladder cancer cell lines (T24 and RT4), this compound treatment led to a marked suppression of p70S6 and 4E-BP1 expression, downstream targets of mTOR, further confirming its inhibitory effect on this pathway. citeab.comresearchgate.net

| Pathway Component | Effect of this compound Treatment | Observed in Cell Line | Reference |

| p-PI3K | Inhibition (decreased expression level) | T98G glioma cells | guidetopharmacology.orgguidetopharmacology.orgciteab.comuniprot.org |

| p-Akt | Inhibition (decreased expression level) | T98G glioma cells | guidetopharmacology.orgguidetopharmacology.orgciteab.comuniprot.org |

| p-mTOR | Inhibition (decreased expression level) | T98G glioma cells | guidetopharmacology.orgguidetopharmacology.orgciteab.comuniprot.org |

| p70S6 | Suppression (decreased expression) | T24 and RT4 bladder cancer cells | citeab.comresearchgate.net |

| 4E-BP1 | Suppression (decreased expression) | T24 and RT4 bladder cancer cells | citeab.comresearchgate.net |

The Mitogen-activated protein kinase (MAPK) signaling pathway plays a vital role in regulating various cellular activities, including proliferation, differentiation, and migration. This compound has been observed to modulate the MAPK pathway, contributing to its anti-migration effects. hznu.edu.cnnih.govguidetopharmacology.orgguidetopharmacology.orguniprot.org

In T98G glioma cells, this compound treatment suppressed the secretion and activity of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9). guidetopharmacology.orgguidetopharmacology.orguniprot.org This suppression was linked to the modulation of the MAPK signaling pathway. Specifically, this compound (at 10 µM) time-dependently suppressed the expression levels of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38). guidetopharmacology.org The total ERK expression level remained unchanged. guidetopharmacology.org This modulation of MAPK components is implicated in the anti-migration effects of this compound. hznu.edu.cnnih.govguidetopharmacology.orgguidetopharmacology.orgciteab.comuniprot.org

| MAPK Component | Effect of this compound Treatment | Observed in Cell Line | Reference |

| p-ERK1/2 | Suppression (decreased expression level) | T98G glioma cells | guidetopharmacology.org |

| p-p38 | Suppression (decreased expression level) | T98G glioma cells | guidetopharmacology.org |

| MMP-2/MMP-9 | Suppression (decreased secretion and activity) | T98G glioma cells | guidetopharmacology.orgguidetopharmacology.orguniprot.org |

The c-Jun N-terminal kinase (JNK) pathway is another crucial MAPK pathway involved in cellular responses to stress, apoptosis, and autophagy. This compound treatment has been shown to lead to the phosphorylation and activation of JNK. hznu.edu.cnnih.govwikipedia.org This activation of JNK, and subsequent JNK-dependent phosphorylation of Bcl-2, is a key requirement for the activation of autophagy induced by this compound. hznu.edu.cnnih.govwikipedia.org Interestingly, studies have indicated that inhibition of JNK (e.g., by SP600125) can inhibit this compound-induced autophagy while simultaneously promoting this compound-induced apoptosis, suggesting a complex interplay and a protective role of JNK-mediated autophagy in response to this compound. nih.govwikipedia.org

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune responses, inflammation, and cell survival. This compound has been reported to inhibit the NF-κB pathway. citeab.commdpi.comuniprot.orgscienceopen.com This inhibition contributes to its broader anti-inflammatory and anti-proliferative effects.

JNK Pathway Involvement

Autophagy Induction by this compound

This compound significantly induces autophagy, a cellular process involving the degradation and recycling of cellular components, in various cancer cell lines, including glioma, hepatocellular carcinoma (HCC), and prostate cancer cells. hznu.edu.cnnih.govnih.govresearchgate.nethznu.edu.cnguidetopharmacology.orgciteab.comguidetopharmacology.orguniprot.orgnih.govciteab.comresearchgate.netwikipedia.orgwu.ac.thbiorxiv.org This induction of autophagy is considered a significant mechanism underlying this compound's anti-cancer properties. hznu.edu.cnnih.govguidetopharmacology.orgguidetopharmacology.orguniprot.org

A hallmark of autophagy induction is the conversion of microtubule-associated proteins 1A/1B light chain 3 (LC3-I) to its lipidated form, LC3-II. nih.govresearchgate.netguidetopharmacology.orgciteab.comguidetopharmacology.orguniprot.orgwikipedia.org LC3-II is a reliable marker for autophagosome formation and is integrated into the autophagosomal membrane. guidetopharmacology.orgwikipedia.org this compound treatment consistently increases the expression levels of LC3-II in a time- and concentration-dependent manner. guidetopharmacology.orgciteab.comguidetopharmacology.orguniprot.orgwikipedia.org

Another key indicator of autophagy is the degradation of p62 (also known as SQSTM1), an adaptor protein that binds to ubiquitinated proteins and LC3, facilitating their delivery to autophagosomes for degradation. researchgate.netguidetopharmacology.orguniprot.orgguidetopharmacology.orguniprot.orgwikipedia.org this compound treatment has been shown to suppress the expression level of p62, indicating active autophagic flux. guidetopharmacology.orgguidetopharmacology.orguniprot.orgwikipedia.org

Furthermore, the formation of autophagosomes can be visualized by the increase in GFP-LC3 punctate fluorescence. nih.govresearchgate.nethznu.edu.cnguidetopharmacology.orgciteab.comguidetopharmacology.orguniprot.orgciteab.comwikipedia.orgwu.ac.th In cells transiently transfected with GFP-LC3, this compound treatment leads to a significant increase in the number of GFP-LC3-positive puncta per cell, representing the formation of autophagosomes. hznu.edu.cnguidetopharmacology.orgciteab.comguidetopharmacology.orguniprot.orgwu.ac.th

The induction of autophagy by this compound is also associated with an increased expression level of Beclin 1, a protein essential for the initiation of autophagosome formation. guidetopharmacology.orgguidetopharmacology.orguniprot.orgwikipedia.org Studies have also implicated the involvement of Atg5 in this compound-induced autophagy, with this compound failing to induce autophagy in Atg5-knockout cells. wikipedia.org

Crucially, the anti-viability effects of this compound can be significantly abrogated by pre-treatment with autophagy inhibitors such as 3-methyladenine (3-MA) and chloroquine (CQ). hznu.edu.cnnih.govguidetopharmacology.orgguidetopharmacology.orguniprot.orgwikipedia.org This suggests that this compound's anti-proliferative effects are, at least in part, mediated by the induction of autophagy. hznu.edu.cnnih.govguidetopharmacology.orgguidetopharmacology.orguniprot.org

| Autophagy Marker/Process | Effect of this compound Treatment | Observed in Cell Line(s) | Reference |

| LC3-I to LC3-II conversion | Increased expression level | T98G glioma, HCC, prostate cancer cells | nih.govresearchgate.netguidetopharmacology.orgciteab.comguidetopharmacology.orguniprot.orgwikipedia.org |

| p62 (SQSTM1) degradation | Suppressed expression level | T98G glioma, HCC, prostate cancer cells | guidetopharmacology.orgguidetopharmacology.orguniprot.orgwikipedia.org |

| GFP-LC3 punctate staining | Increased punctate fluorescence | T98G glioma, HCC, prostate cancer cells | nih.govresearchgate.nethznu.edu.cnguidetopharmacology.orgciteab.comguidetopharmacology.orguniprot.orgciteab.comwikipedia.orgwu.ac.th |

| Beclin 1 expression | Increased expression level | T98G glioma, HCC | guidetopharmacology.orgguidetopharmacology.orguniprot.orgwikipedia.org |

| Autophagy inhibitors (3-MA, CQ) | Abrogation of this compound's anti-viability effects | T98G glioma, HCC, bladder cancer cells | hznu.edu.cnnih.govguidetopharmacology.orgguidetopharmacology.orguniprot.orgwikipedia.org |

Beclin 1 Expression

This compound has been observed to significantly induce autophagy in various cancer cell lines. In human glioma T98G cells, this compound treatment led to an increased expression level of Beclin 1, a key regulatory factor in autophagy, alongside an increase in LC3-II and a suppression of p62 expression biocrick.comnih.govnih.gov. This suggests that this compound promotes autophagosome formation by upregulating Beclin 1. However, it is noteworthy that in some experimental systems, this compound was reported to have no effect on Beclin-1 expression spandidos-publications.com.

Interaction with Autophagy Inhibitors

The anti-proliferative effects of this compound are closely linked to its ability to induce autophagy. Studies have shown that the anti-viability effect of this compound in T98G glioma cells was significantly abrogated when co-treated with autophagy inhibitors such as 3-methyladenine (3-MA) and chloroquine (CQ) biocrick.comnih.govchemfaces.comresearchgate.net. This indicates that this compound-induced autophagy plays a protective role against its own cytotoxic effects, suggesting that inhibition of autophagy could enhance this compound's anti-tumor efficacy spandidos-publications.com. Furthermore, this compound-mediated apoptotic cell death was potentiated by pretreatment with autophagy inhibitors like 3-MA and bafilomycin A1, or by using small interfering RNAs (siRNAs) targeting autophagic genes such as Atg5 biocrick.comspandidos-publications.comchemfaces.com. This further supports the notion that this compound-induced autophagy can act as a survival mechanism for cancer cells.

Protein Degradation and Ubiquitin-Proteasome System

This compound significantly influences protein degradation pathways, particularly the ubiquitin-proteasome system (UPS). The UPS is a crucial cellular mechanism responsible for the controlled degradation of intracellular proteins, maintaining protein homeostasis, and removing misfolded or dysfunctional proteins thermofisher.comthermofisher.commdpi.com. This compound has been shown to induce proteasome-dependent degradation of specific proteins, highlighting its role in modulating cellular protein turnover nih.govresearchgate.net.

NEDDylation Inhibition and Skp2 Degradation

A key mechanism through which this compound exerts its effects on protein degradation is by inhibiting NEDDylation. This compound has been identified as a novel NEDDylation inhibitor, interacting with the regulatory subunit of NEDD8-activating enzyme (NAE1) and NEDD8 itself nih.govfrontiersin.orgmdpi.comcaymanchem.comfrontiersin.orgnih.gov. This inhibition leads to the downregulation of S-phase kinase-associated protein 2 (Skp2) nih.govfrontiersin.orgmdpi.comcaymanchem.comfrontiersin.orgnih.gov. Skp2 is an oncogene that, when overexpressed, promotes the ubiquitination and proteasomal degradation of tumor suppressors like p27/Kip1 nih.govresearchgate.net. This compound treatment dose-dependently downregulates Skp2 protein expression and upregulates p27/Kip1 in prostate cancer cell lines (e.g., 22Rv1 and PC3) nih.govresearchgate.netfrontiersin.orgfrontiersin.org. The degradation of Skp2 by this compound is confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG132 reverses this effect nih.gov.

FBXW2 Up-regulation

In addition to Skp2 downregulation, this compound also leads to the upregulation of F-box and WD-repeat domain-containing 2 (FBXW2) nih.govfrontiersin.orgfrontiersin.orgnih.gov. FBXW2 is recognized as a tumor suppressor that functions as an E3 ligase, targeting proteins like Skp2 and β-catenin for degradation nih.gov. This compound increases FBXW2 protein levels in a concentration-dependent manner in prostate cancer cells nih.gov. While FBXW2 is an E3 ligase involved in Skp2 degradation, studies suggest that this compound-induced Skp2 degradation is not solely dependent on FBXW2 expression nih.gov.

Androgen Receptor Degradation and Endoplasmic Reticulum Stress Pathway

This compound has been shown to promote the degradation of the androgen receptor (AR), a critical target in prostate cancer, and this process is intricately linked to the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathway biocrick.comchemfaces.comnih.govtargetmol.commdpi.com. This compound interacts with the ligand-binding domain of the AR, acting as an antagonist chemfaces.comnih.gov. Western blot analysis has revealed that this compound modulates ER stress markers such as BiP, PERK, IRE1, and CHOP, in conjunction with AR degradation chemfaces.comnih.gov. Notably, inhibiting CHOP, a crucial component of the ER stress pathway, was observed to stabilize AR, suggesting that the ER stress pathway critically regulates this compound-induced AR degradation chemfaces.comnih.govmdpi.com.

Cyclin-Dependent Kinase (CDK) Regulation (excluding CDK4 inhibition)

This compound influences cell cycle progression by regulating cyclin-dependent kinases (CDKs) and their inhibitors. In human glioma cells (T98G), this compound, even at low micromolar concentrations, induces cell cycle arrest in the G1 phase biocrick.comnih.govnih.gov. This arrest is accompanied by a notable inhibition of the expression levels of G1 cell cycle regulatory proteins, such as cyclin D1, and a concomitant increase in the expression level of the cyclin-dependent kinase inhibitor p27Kip1 biocrick.comnih.govnih.gov. The upregulation of p27Kip1, a known cell cycle inhibitor, contributes to the observed G1 phase arrest, thereby impacting cell proliferation.

Other Biological ActivitiesBeyond its well-documented antineoplastic and neuroprotective effects, this compound exhibits several other significant biological activities. It possesses potent antioxidant and anti-inflammatory properties, which are fundamental to its broad therapeutic potential.chemfaces.comtandfonline.commedchemexpress.comglpbio.combiocrick.comredalyc.orgtandfonline.comthis compound also demonstrates antifungal activity.chemfaces.commedchemexpress.comglpbio.comnih.govIn the context of cancer, this compound has shown anti-proliferation effects, inducing cell cycle arrest and suppressing cell migration in various cancer cell lines, including human glioma cells.chemfaces.commedchemexpress.comglpbio.combiocrick.comIts anti-migration effects are often linked to the suppression of matrix metalloproteinase (MMP)-2 and MMP-9 activity, which are involved in the MAPK signaling pathway.chemfaces.comFurthermore, this compound has been identified as an androgen receptor degradation enhancer and a novel NEDDylation inhibitor, highlighting its diverse molecular targets and potential applications in different disease contexts.chemfaces.comtargetmol.comcaldic.comnih.gov

Antifibrotic Properties

This compound has demonstrated antifibrotic activity, particularly in the context of liver fibrosis. Liver fibrosis is a complex process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily produced by activated hepatic stellate cells (HSCs). A key therapeutic strategy for liver fibrosis involves inhibiting HSC activation or inducing their selective apoptosis.

This compound has been shown to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated liver cancer cell death by upregulating Death Receptor 5 (DR5) and activating autophagy. Specifically, in the hepatic stellate cell line LX-2, this compound increased the effect of TRAIL-induced apoptosis by elevating the expression of DR5 in a p38-dependent manner. Combined treatment with this compound and TRAIL accelerated DNA cleavage through caspase-3 activation, leading to enhanced antifibrotic effects in LX-2 cells. Furthermore, this compound induced the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), and pretreatment with a p38 MAPK inhibitor partially suppressed the this compound-induced DR5 expression, highlighting the involvement of this pathway in its antifibrotic action.

Antiviral Activity (e.g., Influenza, SARS-CoV-2)

This compound is recognized for its antiviral activity. In the context of influenza, in silico studies have suggested this compound as a potential neuraminidase inhibitor against viral H5N1 (Influenza A virus), demonstrating an Autodock score of -11.07 kcal/mol. This indicates a potential mechanism of action by interfering with the viral enzyme crucial for the release of new virions from infected cells.

For SARS-CoV-2, while this compound is broadly listed as antiviral, detailed molecular mechanisms specific to this compound against SARS-CoV-2 are not extensively elucidated in the provided literature. However, other xanthones from Garcinia mangostana, such as gamma-mangostin, have shown potential efficacy against SARS-CoV-2. The proposed mechanisms for gamma-mangostin include inhibiting viral entry into host cells, disrupting essential cell signaling pathways required for viral replication, and enhancing the host's immune response through antiviral cytokine stimulation. These findings suggest a broader antiviral potential within the xanthone class, which may extend to this compound.

Antifungal Activity

This compound possesses notable antifungal properties. Xanthones, including this compound, isolated from Garcinia mangostana have demonstrated antifungal activity against various fungal species. thegoodscentscompany.com Research indicates that some xanthones exhibit selective inhibitory activity against Candida albicans, a common pathogenic yeast. While the general antifungal activity of this compound is well-documented, specific detailed molecular mechanisms for its antifungal action are not explicitly provided in the available search results. However, the activity of other xanthones suggests potential mechanisms such as disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes, which warrant further investigation for this compound.

Antibacterial Activity

This compound exhibits antibacterial activity against a range of bacterial pathogens. Xanthones from mangosteen, including this compound, have shown antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and some Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. thegoodscentscompany.com

The general mechanisms by which fruit phytochemicals, including xanthones like this compound, exert their antibacterial effects are multifaceted. These mechanisms can involve disrupting the bacterial cell envelope, interfering with cell-cell communication, and suppressing essential metabolic and enzymatic activities within the bacteria. For instance, alpha-mangostin, another prominent xanthone from mangosteen, has been shown to inhibit resistance-related enzymes such as β-lactamase and PBP2a, thereby restoring activity against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, garmoxanthone, a xanthone dimer derivative, has demonstrated potent inhibitory activity against MRSA. While these specific molecular details are for other xanthones, this compound's antibacterial efficacy is established, suggesting it may share similar or complementary mechanisms in inhibiting bacterial growth and viability.

Structure-activity Relationship Sar Studies of Gartanin

Impact of Isoprenyl and Hydroxyl Groups on Gartanin's Bioactivity

Xanthones, including this compound, possess a C6-C1-C6 ring structure adorned with various isoprene (prenyl) and hydroxyl units nih.gov. These functional groups are considered vital contributors to the biological activities exhibited by xanthones nih.govnih.gov. The presence of both hydroxyl groups and isoprene substituents is generally associated with the cytotoxic activity of xanthone derivatives, particularly in the central nervous system uni.lu.

However, the specific arrangement and number of these groups can profoundly alter bioactivity. For instance, in studies evaluating the inhibition of Cyclin-Dependent Kinase 4 (CDK4), this compound was observed not to inhibit CDK4, in contrast to α-mangostin, which demonstrated inhibitory effects nih.gov. This difference is attributed to the presence of an isoprenyl group at the 4-position in this compound and 8-desoxythis compound, which is hypothesized to prevent these xanthones from binding to the ATP binding pocket of CDK4 nih.gov.

Hydroxylation at key positions also plays a significant role. For example, among α-, β-, and γ-mangostins, hydroxylation at the 3 and 7 positions led to more potent CDK4 inhibition nih.gov. Furthermore, the molecular coupling studies on polyfunctional xanthones suggest that methoxy, hydroxyl, and carbonyl groups are important for activity and interaction, with their significance varying depending on the mode of inhibition uni.lu. While prenyl substitution of the C-ring is common, the presence of a sugar residue (C-glycosylation) has been shown to enhance the antioxidant capacity of some xanthones, such as mangiferin nih.gov.

Positional Effects of Substituents on Pharmacological Action

The pharmacological action of xanthones, including this compound, is highly dependent on the precise position of their substituents on the dibenzo-γ-pyrone core uni.lu. SAR investigations frequently highlight C-1, C-3, C-6, and C-8 as critical positions that significantly influence the biological activity of these compounds nih.govmdpi.com. The strategic placement of functional groups like prenyl and hydroxyl at these key positions contributes to the broad spectrum of biological activities observed in xanthones nih.govmdpi.com.

Specific examples illustrate these positional effects:

CDK4/CDK2 Inhibition: The presence of an isoprenyl group at the C-4 position, as seen in this compound and 8-desoxythis compound, has been linked to a diminished or absent inhibitory effect on CDK4 and CDK2 nih.govnih.gov. Conversely, xanthones featuring an isoprenyl substituent at C-8 along with hydroxyl groups at C-1, C-3, and C-6, such as α-, β-, and γ-mangostins, exhibit potent CDK4 inhibitory activity nih.gov.

Pancreatic Lipase (PL) Inhibition: Compounds with isoprenyl chains at positions 2 and 8 of the xanthone nucleus, including α-mangostin and γ-mangostin, have demonstrated the lowest IC50 values for pancreatic lipase inhibition, indicating the importance of both the presence and location of these substituents for this particular activity uni.lu.

Antibacterial Activity: The prenylation and oxygenation patterns on the xanthone core influence antibacterial activity. For instance, the improved activity of α-mangostin against B. subtilis has been attributed to prenyl substituents at C-2 and C-8, coupled with tri-oxygenation at C-1, C-3, and C-6 nih.gov.

Antidiabetic Activity: For enhanced antidiabetic activity, particularly in compounds like γ-mangostin, mangiferin, and gambogic acid, the key positions C-1, C-3, C-6, C-7, and C-8 are often functionalized nih.gov.

These findings underscore that even subtle changes in substituent position can lead to significant alterations in the pharmacological profile of xanthones.

Comparison of this compound SAR with Other Xanthones

The SAR of this compound can be best understood by comparing it with other well-studied xanthones, particularly those also derived from Garcinia mangostana. While xanthones generally share a common tricyclic scaffold, the variations in their attached substituents and their positions lead to distinct biological activities uni.lu.

A notable comparison arises in the context of cyclin-dependent kinase (CDK) inhibition. As previously mentioned, this compound does not inhibit CDK4, whereas α-mangostin does nih.gov. This difference is largely attributed to the isoprenyl group at the 4-position in this compound, which appears to hinder its ability to bind to the ATP binding pocket of CDK4 nih.gov. In contrast, α-, β-, and γ-mangostins, characterized by an isoprenyl substituent at C-8 and hydroxyl groups at C-1, C-3, and C-6, are potent CDK4 inhibitors nih.gov. This highlights a critical positional effect where the C-4 prenyl group in this compound leads to a loss of CDK4 and CDK2 inhibition compared to xanthones with a C-8 prenyl group nih.gov.

Beyond CDK inhibition, this compound exhibits other specific pharmacological actions. For instance, this compound has been shown to promote androgen receptor (AR) degradation by interacting with its ligand-binding domain uni.lu. This specific mechanism of action differentiates it from other xanthones that might target different pathways.

Other xanthones, such as α-mangostin, γ-mangostin, and 8-deoxythis compound, have demonstrated considerable multitarget actions against digestive enzymes like α-amylase, α-glucosidase, and pancreatic lipase mdpi.com. While this compound also shows activity against pancreatic lipase and α-amylase, the presence and location of isoprenyl chains at positions 2 and 8 are particularly important for potent pancreatic lipase inhibition, as seen in α-mangostin and γ-mangostin uni.lu.

Computational and in Silico Studies of Gartanin

Molecular Docking Analysis of Gartanin-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor, providing insights into binding affinity and potential inhibitory mechanisms. This compound has been subjected to numerous molecular docking analyses to explore its interactions with various biological targets.

Binding Site and Affinity Predictions

Molecular docking studies have identified several potential binding sites and predicted affinities for this compound across different protein targets. For instance, in a study investigating xanthone compounds as inhibitors of the Dengue virus envelope protein (Envelope/E protein), this compound exhibited a binding affinity of -7.0 kcal/mol to the β-OG pocket, which was more favorable than the comparative ligand n-octyl-β-D-glucoside (-6.3 kcal/mol). atlantis-press.comresearchgate.net

This compound has also been docked with the NAE1 protein (PDB code: 3dbl), a component of the NEDD8-activating enzyme (NAE) complex, showing a predicted IC50 value of 735 nM. The docking analysis suggested that this compound forms multiple hydrogen bonds with the NAE1 regulatory subunit and with NEDD8 within the binding site. nih.gov Furthermore, this compound demonstrated preliminary potency as a Vitamin D3 Receptor (VDR, PDB ID: 1TXI) agonist, with a binding energy of -7.70 kcal/mol. ui.ac.idui.ac.id In the context of SARS-CoV-2, molecular docking studies predicted this compound to interact with the main protease (Mpro), exhibiting a Prime MM-GBSA score of -52.421 kcal/mol and binding within the catalytic groove involving residues such as Cys145, His41, and Met165. nih.govnih.gov Additionally, this compound has shown a better docking score than its native ligand against penicillin-binding protein (PBP), suggesting its potential as an antibacterial agent. unand.ac.id

Table 1: Predicted Binding Affinities of this compound with Various Targets

| Target Protein (PDB ID) | This compound Binding Affinity (kcal/mol) | Comparative Ligand | Comparative Ligand Affinity (kcal/mol) | Predicted IC50 (nM) | Key Interacting Residues/Site | Citation |

| Dengue Virus Envelope β-OG Pocket | -7.0 | n-octyl-β-D-glucoside | -6.3 | N/A | β-OG pocket (Domain I and II) | atlantis-press.comresearchgate.net |

| NEDD8-activating enzyme (NAE1, 3dbl) | N/A | N/A | N/A | 735 | Regulatory subunit, NEDD8 binding complex (hydrogen bonds) | nih.gov |

| Vitamin D3 Receptor (VDR, 1TXI) | -7.70 | Inecalcitrol | -13.02 | N/A | N/A | ui.ac.idui.ac.id |

| SARS-CoV-2 Main Protease (Mpro) | -52.421 (MM-GBSA score) | Curcumin (-59.439), Robinetin (-47.544) | N/A | N/A | Cys145, His41, Met165 (catalytic groove) | nih.govnih.gov |

| Alpha-Amylase (5TD4) | -11.3 | Acarbose | -16.1 | N/A | N/A | nih.gov |

| Penicillin-binding protein (PBP) | Better than native ligand | Native ligand | N/A | N/A | N/A | unand.ac.id |

Ligand-Binding Domain Interactions (e.g., Androgen Receptor)

This compound has been investigated for its interactions with ligand-binding domains, particularly the Androgen Receptor (AR). Computational simulations were performed to identify possible orientations of this compound with the AR ligand-binding domain. These studies indicated that this compound interacts with the AR ligand-binding domain through a solely antagonist interaction, promoting AR degradation. nih.govnih.gov This interaction is suggested to be critically regulated by the unfolded protein response pathway. nih.gov

Enzyme Inhibition Mechanisms (e.g., Alpha-Amylase, Alpha-Glucosidase, Pancreatic Lipase)

Molecular docking studies have provided insights into this compound's potential mechanisms of enzyme inhibition.

Alpha-Amylase (AA): this compound is recognized as an α-amylase inhibitor. nih.gov Molecular docking evaluations of xanthones from Garcinia mangostana, including this compound, have assessed their α-amylase inhibitory potential. nih.govscite.ainih.gov One study reported a highly negative docking score of -11.3 kcal/mol for this compound when complexed with human α-amylase (PDB ID: 5TD4), suggesting strong binding. nih.gov

Alpha-Glucosidase (AG): this compound has been identified as a potential α-glucosidase inhibitor. Molecular docking studies revealed that this compound and other related compounds target the active site of α-glucosidase, forming key hydrogen bonds and pi-pi stacking interactions, which are crucial for their inhibitory activity. nih.govresearchgate.net

Pancreatic Lipase (PL): this compound has been reported to inhibit pancreatic lipase. nih.gov Molecular docking studies have been utilized to assess the multitarget inhibitory potential of Garcinia mangostana xanthones against PL, among other digestive enzymes. These studies established that the presence of methoxy, hydroxyl, and carbonyl groups in polyfunctional xanthones, including this compound, are important for their activity and interaction with PL. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Changes and Stability

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior, conformational changes, and stability of this compound when interacting with its biological targets over time.

MD simulations have been employed to confirm the rigidity and stability of the this compound-SARS-CoV-2 main protease (Mpro) complex. Analyses of root mean square deviations (RMSD), root mean square fluctuations (RMSF), solvent accessible surface area (SASA), radius of gyration (Rg), and hydrogen bond analysis from simulation trajectories over 50 ns have supported the stability of this complex. nih.govnih.govscispace.com In another study, MD simulations, supported by spectroscopic methods, demonstrated a concentration-dependent interaction between this compound and Bovine Serum Albumin (BSA), revealing changes in protein conformation and stability. researchgate.net this compound has also been identified as a potential SIRT1 activator, with MD simulations confirming its stable binding with SIRT1. mdpi.com Furthermore, MD simulations have been used to analyze the stability of compounds, including this compound, in complexes with α-amylase over a 50 ns period. nih.gov While this compound was part of a study investigating compounds from Garcinia mangostana targeting AURKA for lung cancer, specific stability data for this compound from the 100 ns simulation was not detailed, though other compounds in the study showed less stability than the native ligand. innovareacademics.inresearchgate.netunand.ac.id

Network Pharmacology Analysis for Pathway Identification

Network pharmacology is an advanced approach that integrates bioinformatics and network science to investigate drug interactions within biological systems, identifying potential therapeutic pathways and targets.

This compound was one of eleven compounds identified from Garcinia mangostana L. in a network pharmacology analysis aimed at predicting potential lung cancer therapies. innovareacademics.inresearchgate.netunand.ac.id This analysis, utilizing tools like STRING and Cytoscape, identified significant protein targets for these compounds, including AURKA, PLK1, CCNA2, and KIF11, and highlighted their involvement in key biological pathways such as the cell cycle and motor proteins. innovareacademics.inresearchgate.netunand.ac.id this compound has also been mentioned in the context of network pharmacology studies for Alzheimer's disease treatment, where core chemical components demonstrated good binding ability with core targets and related signaling pathways were identified. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling of this compound

In silico ADMET prediction and pharmacokinetic modeling are crucial steps in drug discovery, providing early insights into a compound's behavior within the body and helping to reduce the risks and costs associated with drug development. d-nb.infouniroma1.itresearchgate.net

The ADMET profile of this compound has been evaluated computationally. Regarding its metabolism, this compound is predicted to undergo both phase I and phase II metabolism, specifically sulfation. It is also predicted to be a substrate for important cytochrome P450 isozymes, including CYP1A2, 2C9, 2C19, and 3A. nih.gov For absorption, this compound, along with other xanthone derivatives, is predicted to have high gastrointestinal absorption. unand.ac.id The absorption of this compound is also influenced by dietary factors, with high-fat meals contributing to its absorption. tandfonline.com In terms of toxicity, in silico predictions for xanthone derivatives, including this compound, suggest that their predicted LD50 values fall within toxicity classes 3 to 5, and they are generally considered non-mutagenic. unand.ac.id The in silico evaluation of this compound's metabolites has been performed using tools like ADMET Predictor™ for pharmacokinetic modeling. nih.govtandfonline.com

Metabolite Prediction and Characterization

Computational and in silico approaches have been extensively employed to predict the metabolic pathways and characterize the metabolites of this compound. Tools such as ADMET Predictor™ and QikProp are utilized for these analyses, providing insights into absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.govmdpi.comspringermedizin.deresearchgate.netnih.gov

Studies indicate that this compound is predicted to undergo both Phase I and Phase II metabolism. researchgate.netnih.gov Specifically, in silico evaluations suggest that this compound may be conjugated to sulfated derivatives as part of its Phase II metabolism. researchgate.netnih.govnih.gov Complementing these predictions, in vitro investigations using liver microsomes have identified hydroxylation as a major Phase I metabolic pathway for this compound. tandfonline.com These in vitro studies further characterized five cytochrome P450 (CYP)-catalyzed metabolites and three glucuronosyltransferase (UGT)-catalyzed metabolites. tandfonline.com Notably, observed differences in this compound metabolism among various species suggest that rabbits and humans exhibit similar metabolic characteristics for this compound. tandfonline.com

The predicted physicochemical and ADME properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C23H24O6 | nih.govuni.lu |

| Molecular Weight | 396.16 g/mol | uni.lu |

| ALogP | 1.4957 | |

| MLogP | 3.33 | |

| XLogP | 2.591 | |

| Rotatable Bonds | 12 | |

| Polar Surface Area | 107.22 | |

| H-Bond Acceptor | 1 | |

| H-Bond Donor | 4 |

Cytochrome P450 (CYP) Isozyme Interactions

Computational models predict this compound's interactions with various cytochrome P450 (CYP) isozymes, which are critical enzymes involved in drug metabolism. In silico analyses suggest that this compound acts as a substrate for CYP1A2, CYP2C9, CYP2C19, and CYP3A4. researchgate.netnih.govnih.gov Furthermore, this compound is predicted to possess inhibitory properties against CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.gov

Experimental in vitro studies have provided further evidence, demonstrating that this compound exhibits mixed inhibition of CYP1A2 activity, with an IC50 value of 1.48 µM and a Ki value of 3.71 µM. tandfonline.com Beyond direct enzyme inhibition, this compound has also been shown to modulate the protein expression of certain CYP isoforms. Specifically, it down-regulated the protein expressions of CYP2C9 and CYP2D6. tandfonline.com

The predicted and observed interactions of this compound with CYP isozymes are detailed in the following table:

| CYP Isozyme | Role (Predicted) | Inhibition (In Vitro) | Protein Expression Modulation (In Vitro) | Source |

| CYP1A2 | Substrate, Inhibitor | Mixed inhibition (IC50: 1.48 µM, Ki: 3.71 µM) | Not specified | tandfonline.comnih.govnih.gov |

| CYP2C9 | Substrate, Inhibitor | Not specified | Down-regulated | tandfonline.comnih.govnih.gov |

| CYP2C19 | Substrate | Not specified | Not specified | nih.govnih.gov |